2-Methyl-3-(pyridin-3-yl)prop-2-enal
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Overview
Description
2-Methyl-3-(pyridin-3-yl)prop-2-enal is a chemical compound characterized by the presence of a pyridine ring attached to a propenal group with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-3-yl)prop-2-enal typically involves the condensation of 3-acetylpyridine with an appropriate aldehyde under basic conditions. One common method involves the use of sodium hydroxide in ethanol as the reaction medium. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-3-(pyridin-3-yl)prop-2-enal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-3-yl)prop-2-enal involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)prop-2-enal: Lacks the methyl substitution, resulting in different chemical properties and reactivity.
2-Methyl-3-(pyridin-2-yl)prop-2-enal: The position of the pyridine ring attachment differs, leading to variations in biological activity and applications.
3-(Pyridin-4-yl)prop-2-enal:
Uniqueness
2-Methyl-3-(pyridin-3-yl)prop-2-enal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
66702-72-5 |
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Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methyl-3-pyridin-3-ylprop-2-enal |
InChI |
InChI=1S/C9H9NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-7H,1H3 |
InChI Key |
XOVXADBVYDBZAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CN=CC=C1)C=O |
Origin of Product |
United States |
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